Cas no 23552-18-3 (1,4-Pentanediamine,N1,N1-diethyl-N4-(2-methoxy-9-acridinyl)-, hydrochloride (1:2))
23552-18-3 structure
Product Name:1,4-Pentanediamine,N1,N1-diethyl-N4-(2-methoxy-9-acridinyl)-, hydrochloride (1:2)
Numero CAS:23552-18-3
MF:C23H32ClN3O
MW:401.972684860229
CID:279265
PubChem ID:24181768
Update Time:2025-04-19
1,4-Pentanediamine,N1,N1-diethyl-N4-(2-methoxy-9-acridinyl)-, hydrochloride (1:2) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Pentanediamine,N1,N1-diethyl-N4-(2-methoxy-9-acridinyl)-, hydrochloride (1:2)
- 1-N,1-N-diethyl-4-N-(2-methoxyacridin-9-yl)pentane-1,4-diamine,hydrochloride
- N4,N4-Diaethyl-N1-(2-methoxy-acridin-9-yl)-1-methyl-butandiyldiamin, Dihydrochlorid
- N4,N4-diethyl-N1-(2-methoxy-acridin-9-yl)-1-methyl-butanediyldiamine, dihydrochloride
- NSC11411
- 23552-18-3
- N~1~,N~1~-Diethyl-N~4~-(2-methoxyacridin-9-yl)pentane-1,4-diamine--hydrogen chloride (1/1)
- DTXSID60636405
- NSC-11411
-
- Inchi: 1S/C23H31N3O.ClH/c1-5-26(6-2)15-9-10-17(3)24-23-19-11-7-8-12-21(19)25-22-14-13-18(27-4)16-20(22)23;/h7-8,11-14,16-17H,5-6,9-10,15H2,1-4H3,(H,24,25);1H
- Chiave InChI: GFVBLAWWQVRNMU-UHFFFAOYSA-N
- Sorrisi: Cl.O(C)C1C=CC2C(C=1)=C(C1C=CC=CC=1N=2)NC(C)CCCN(CC)CC
Proprietà calcolate
- Massa esatta: 365.24693
- Massa monoisotopica: 401.223
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 28
- Conta legami ruotabili: 9
- Complessità: 428
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 37.4A^2
Proprietà sperimentali
- Densità: 1.094
- Punto di ebollizione: 534°Cat760mmHg
- Punto di infiammabilità: 276.8°C
- Indice di rifrazione: 1.618
- PSA: 37.39
- LogP: 6.19400
1,4-Pentanediamine,N1,N1-diethyl-N4-(2-methoxy-9-acridinyl)-, hydrochloride (1:2) Letteratura correlata
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
23552-18-3 (1,4-Pentanediamine,N1,N1-diethyl-N4-(2-methoxy-9-acridinyl)-, hydrochloride (1:2)) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti